molecular formula C26H18Cl2N2O6 B14511100 2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate CAS No. 64380-57-0

2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate

Cat. No.: B14511100
CAS No.: 64380-57-0
M. Wt: 525.3 g/mol
InChI Key: DPHOWXDXVNDMCE-UHFFFAOYSA-N
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Description

2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:

    Esterification: The formation of ester bonds through the reaction of carboxylic acids with alcohols in the presence of acid catalysts.

    Halogenation: Introduction of chlorine atoms into the aromatic ring using reagents like chlorine gas or N-chlorosuccinimide.

    Nitrile Formation: Conversion of functional groups into nitriles using reagents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. For instance, the benzoyloxy group may facilitate binding to hydrophobic pockets, while the dichloro and dicyano groups can participate in electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar aromatic structure but different functional groups.

    Sulfur Compounds: Compounds containing sulfur atoms, which may exhibit similar reactivity patterns.

Uniqueness

2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

CAS No.

64380-57-0

Molecular Formula

C26H18Cl2N2O6

Molecular Weight

525.3 g/mol

IUPAC Name

2-[4-(2-benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate

InChI

InChI=1S/C26H18Cl2N2O6/c27-21-22(28)24(34-12-14-36-26(32)18-9-5-2-6-10-18)20(16-30)19(15-29)23(21)33-11-13-35-25(31)17-7-3-1-4-8-17/h1-10H,11-14H2

InChI Key

DPHOWXDXVNDMCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOC2=C(C(=C(C(=C2C#N)C#N)OCCOC(=O)C3=CC=CC=C3)Cl)Cl

Origin of Product

United States

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